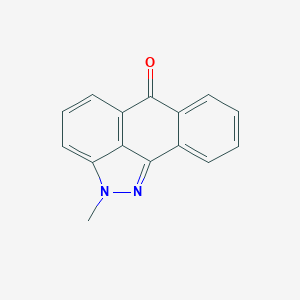

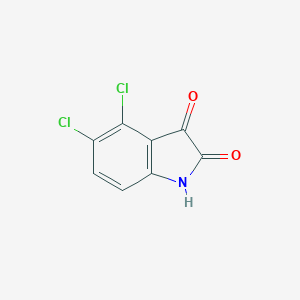

4,5-Dichloroisatin

Vue d'ensemble

Description

La 4,5-dichloro-1H-indole-2,3-dione est un composé chimique de formule moléculaire C8H3Cl2NO2. Il s'agit d'un dérivé de l'indole, un système hétérocyclique important présent dans de nombreux produits naturels et médicaments. Ce composé est connu pour sa structure unique, qui comprend deux atomes de chlore liés au cycle indole, ce qui en fait un intermédiaire précieux dans la synthèse organique et diverses applications de recherche scientifique .

Applications De Recherche Scientifique

4,5-Dichloro-1H-indole-2,3-dione has a wide range of scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

Mécanisme D'action

Target of Action

4,5-Dichloroisatin, a coastal pollutant of emerging concern, has been found to have a high affinity for G protein alpha subunits (Gα) in the brain tissues of marine medaka and zebrafish . Gα proteins are crucial components of G protein-coupled receptors (GPCRs), which regulate a myriad of biological processes, including the hypothalamus-pituitary-gonadal-liver (HPGL) axis .

Mode of Action

The binding of this compound to Gα protein competitively inhibits its activation by substrate . This interaction disrupts the signaling transduction from GPCRs, leading to alterations in various biological processes regulated by these receptors .

Biochemical Pathways

The disruption of GPCR signaling by this compound affects the HPGL axis, a critical biochemical pathway involved in endocrine regulation . The compound’s action on this pathway can lead to abnormal hormonal production through the mitogen-activated protein kinase pathway .

Result of Action

The binding of this compound to Gα proteins and the subsequent disruption of GPCR signaling can lead to a variety of molecular and cellular effects. These include endocrine disruption via the HPGL axis, leading to abnormal hormonal production . This disruption can result in an imbalance in hormone homeostasis and increased E2/T ratio .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, in a study involving marine medaka, the compound was found to exhibit better antifouling properties by decreasing the attached bacterial concentration in an Escherichia coli-suspended buffer aqueous medium . This suggests that the presence of certain microorganisms in the environment can influence the compound’s action.

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse de la 4,5-dichloro-1H-indole-2,3-dione implique généralement la chloration de dérivés de l'indole. Une méthode courante est la réaction de la 1H-indole-2,3-dione avec du gaz chlore dans des conditions contrôlées. La réaction est généralement effectuée dans un solvant inerte tel que le dichlorométhane ou le chloroforme, et la température est maintenue à un niveau bas pour éviter la surchloration .

Méthodes de Production Industrielle : Dans les milieux industriels, la production de la 4,5-dichloro-1H-indole-2,3-dione peut impliquer des méthodes plus efficaces et plus évolutives. Ces méthodes incluent souvent l'utilisation de réacteurs à écoulement continu et de techniques de chloration avancées pour garantir un rendement élevé et une pureté élevée du produit final .

Analyse Des Réactions Chimiques

Types de Réactions : La 4,5-dichloro-1H-indole-2,3-dione subit diverses réactions chimiques, notamment :

Oxydation : Elle peut être oxydée pour former différents états d'oxydation, qui sont utiles dans diverses applications synthétiques.

Réduction : Le composé peut être réduit pour former des dérivés moins chlorés.

Réactifs et Conditions Communs :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium aluminium sont souvent utilisés.

Principaux Produits Formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des composés d'état d'oxydation plus élevé, tandis que les réactions de substitution peuvent produire une variété de dérivés indoliques fonctionnalisés .

4. Applications de Recherche Scientifique

La 4,5-dichloro-1H-indole-2,3-dione a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Elle est utilisée comme intermédiaire dans la synthèse de molécules organiques complexes et de produits pharmaceutiques.

Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.

Médecine : La recherche est en cours pour explorer son potentiel en tant qu'agent thérapeutique pour diverses maladies.

Industrie : Elle est utilisée dans la production de colorants, de pigments et d'autres produits chimiques industriels.

5. Mécanisme d'Action

Le mécanisme d'action de la 4,5-dichloro-1H-indole-2,3-dione implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut agir comme un inhibiteur ou un activateur de certaines enzymes, en fonction de sa structure et des groupes fonctionnels qui lui sont liés. Ces interactions peuvent conduire à divers effets biologiques, tels que l'inhibition de la croissance cellulaire ou l'induction de l'apoptose dans les cellules cancéreuses .

Composés Similaires :

Isatine : Un autre dérivé de l'indole avec des caractéristiques structurales similaires mais des groupes fonctionnels différents.

5-Nitroisatine : Un dérivé de l'indole substitué par un groupe nitro avec des propriétés chimiques distinctes.

7-Fluoroisatine : Un dérivé indolique fluoré avec une réactivité unique.

Unicité de la 4,5-Dichloro-1H-indole-2,3-dione : La présence de deux atomes de chlore dans la 4,5-dichloro-1H-indole-2,3-dione la rend unique par rapport aux autres dérivés de l'indole. Cette caractéristique structurelle confère une réactivité et une activité biologique spécifiques, ce qui en fait un composé précieux pour diverses applications .

Propriétés

IUPAC Name |

4,5-dichloro-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2NO2/c9-3-1-2-4-5(6(3)10)7(12)8(13)11-4/h1-2H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWSWHYAXEFLETD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC(=O)C2=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90408697 | |

| Record name | 4,5-Dichloroisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1677-47-0 | |

| Record name | 4,5-Dichloroisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-Dichloro-1H-indole-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

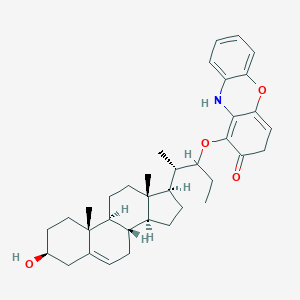

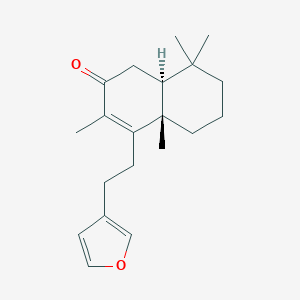

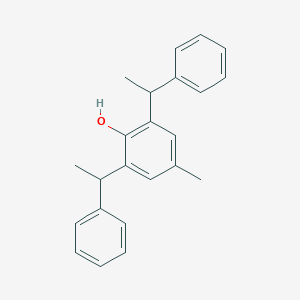

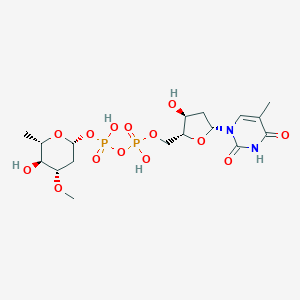

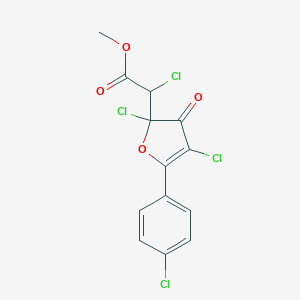

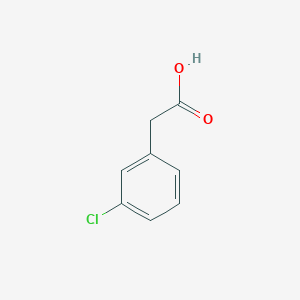

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.